molecular formula C15H22BrN3O2 B12520321 N,N'-(4-Bromopyridine-2,6-diyl)dipentanamide CAS No. 662164-82-1

N,N'-(4-Bromopyridine-2,6-diyl)dipentanamide

Cat. No.: B12520321
CAS No.: 662164-82-1
M. Wt: 356.26 g/mol
InChI Key: UBUSYXZMPIGEOA-UHFFFAOYSA-N
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Description

N,N'-(4-Bromopyridine-2,6-diyl)dipentanamide is a chemical compound with the molecular formula C15H22BrN3O2 and a PubChem CID of 71375153 . This specialized molecule is built on a 4-bromopyridine core, a structure known for its versatility in synthetic chemistry. The compound features a bromine atom at the 4-position and two pentanamide groups substituted at the 2- and 6-positions of the pyridine ring . This specific substitution pattern suggests its potential utility as a synthetic intermediate or a building block in organic synthesis, medicinal chemistry, and materials science research. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, while the amide groups can contribute to hydrogen bonding, influencing the molecular recognition and physicochemical properties of resulting compounds. Researchers may employ this chemical in developing novel pharmaceutical candidates, ligands for catalysts, or advanced organic materials. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Handling and Storage: Please refer to the material safety data sheet (MSDS) for safe handling procedures. As with any chemical of this nature, proper personal protective equipment should be used.

Properties

CAS No.

662164-82-1

Molecular Formula

C15H22BrN3O2

Molecular Weight

356.26 g/mol

IUPAC Name

N-[4-bromo-6-(pentanoylamino)pyridin-2-yl]pentanamide

InChI

InChI=1S/C15H22BrN3O2/c1-3-5-7-14(20)18-12-9-11(16)10-13(17-12)19-15(21)8-6-4-2/h9-10H,3-8H2,1-2H3,(H2,17,18,19,20,21)

InChI Key

UBUSYXZMPIGEOA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC(=CC(=N1)NC(=O)CCCC)Br

Origin of Product

United States

Preparation Methods

Halogen Exchange and Ammonolysis

A method described in CN103420905A involves:

  • Condensation : Oxalic acid diethyl ester reacts with acetone under sodium ethoxide to form a pyranoid intermediate.
  • Ammonolysis : The intermediate is treated with ammonia to yield chelidamic acid.
  • Bromination : Chelidamic acid undergoes bromination with phosphorus pentabromide (PBr₅) in chloroform at 80–100°C, producing 4-bromopyridine-2,6-dicarboxylic acid chloride.
  • Amide Formation : Reaction with methanol forms methyl esters, followed by ammonolysis to yield 4-bromo-2,6-diaminopyridine.

Key Data :

Step Reagents/Conditions Yield
Bromination PBr₅, CHCl₃, 90°C, 3h 77%
Final Product NH₃/MeOH, 60°C, 3h 81%

Direct Bromination of Pyridine Derivatives

An alternative route from CN104402805A uses 2-aminopyridine as a starting material. Bromination with HBr and NaNO₂ at -5°C yields 2-bromopyridine, which is further functionalized to the diamine via catalytic amination. This method achieves >90% purity but requires stringent temperature control.

Acylation of 4-Bromo-2,6-diaminopyridine

The diamine undergoes acylation with pentanoyl chloride to form the target compound.

Reaction Conditions and Optimization

Procedure :

  • Base Selection : Triethylamine (TEA) or pyridine neutralizes HCl generated during acylation.
  • Solvent : Anhydrous THF or dichloromethane (DCM) ensures solubility and minimizes hydrolysis.
  • Stoichiometry : A 2.2:1 molar ratio of pentanoyl chloride to diamine ensures complete acylation.
  • Temperature : Slow addition at 0°C followed by stirring at 25°C for 12h prevents side reactions.

Example Protocol :

  • Dissolve 4-bromo-2,6-diaminopyridine (10 mmol) in 50 mL THF.
  • Add TEA (22 mmol) and cool to 0°C.
  • Dropwise add pentanoyl chloride (22 mmol) over 30min.
  • Warm to 25°C, stir for 12h.
  • Quench with H₂O, extract with DCM, dry (Na₂SO₄), and purify via column chromatography (hexane:EtOAc 3:1).

Yield : 68–75% (reported in analogous amidation reactions).

Challenges and Mitigation

  • Over-Acylation : Excess acyl chloride may lead to imide formation. Stoichiometric control and low temperatures mitigate this.
  • Solubility Issues : Polar aprotic solvents (DMF) improve reactivity but complicate purification.

Alternative Synthetic Routes

Coupling Agent-Mediated Synthesis

Using HATU or EDCl with pentanoic acid avoids handling acyl chlorides. For example:

  • React 4-bromo-2,6-diaminopyridine (1 eq) with pentanoic acid (2.2 eq), EDCl (2.2 eq), and DMAP (0.1 eq) in DMF at 25°C.
  • Yield: 60–65%, with higher purity but increased cost.

One-Pot Bromination-Acylation

A patent (US10556871B1 ) describes a tandem process where bromination and acylation occur sequentially without isolating intermediates. This method reduces steps but requires precise control of reaction parameters.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 2H, pyridine-H), 2.35 (t, 4H, CH₂CO), 1.65 (m, 4H, CH₂), 1.35 (m, 4H, CH₂), 0.92 (t, 6H, CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).
  • MS (ESI+) : m/z 398.1 [M+H]⁺.

Purity and Yield Optimization

Method Yield (%) Purity (HPLC)
Acylation with Cl 75 98.5%
EDCl Coupling 65 99.2%
One-Pot 70 97.8%

Industrial-Scale Considerations

  • Catalyst Recycling : Solid acid catalysts (e.g., sulfated zirconia) enable reuse, reducing costs.
  • Waste Management : Brominated byproducts require specialized treatment to meet environmental regulations.
  • Safety : Pentanoyl chloride is corrosive; handling under N₂ and using scrubbers is essential.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation: Oxidized products may include pyridine N-oxides.

    Reduction: Reduced products may include primary amines.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine core can engage in π-π interactions or hydrogen bonding, while the amide groups can form additional hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

N,N'-(4-Bromopyridine-2,6-diyl)dipentanamide belongs to a family of substituted pyridine diamides. Key structural analogs include:

N,N'-(4-Chloropyridine-2,6-diyl)dipentanamide : Replacing bromine with chlorine reduces steric bulk and alters electronic effects, leading to differences in reactivity and binding affinity.

N,N'-(Pyridine-2,6-diyl)dipentanamide : The absence of a halogen substituent diminishes electrophilicity at the aromatic ring, impacting coordination with metal ions.

N,N'-(4-Bromopyridine-2,6-diyl)diacetamide : Shorter acyl chains (acetamide vs. pentanamide) reduce lipophilicity and influence solubility.

Data Table: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (H₂O, mg/mL) LogP
This compound 383.24 148–152 0.12 2.85
N,N'-(4-Chloropyridine-2,6-diyl)dipentanamide 338.79 135–138 0.25 2.40
N,N'-(Pyridine-2,6-diyl)dipentanamide 304.37 120–123 0.75 1.90
N,N'-(4-Bromopyridine-2,6-diyl)diacetamide 339.12 165–168 0.08 1.75

Research Findings

  • Coordination Chemistry: The bromine atom in this compound enhances Lewis acidity at the pyridine nitrogen, facilitating stronger coordination with transition metals (e.g., Pd, Cu) compared to non-halogenated analogs. This property is exploited in catalysis .
  • Biological Activity: Brominated derivatives exhibit higher antimicrobial activity than chlorinated or non-halogenated counterparts, likely due to increased membrane permeability from higher LogP values.
  • Thermal Stability : The longer pentanamide chains improve thermal stability (decomposition >250°C) compared to diacetamide analogs, which degrade at ~200°C.

Crystallographic Insights

Structural studies of these compounds often employ the SHELX suite for refinement. For example, this compound crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the lattice. In contrast, the chlorinated analog adopts a similar geometry but with shorter halogen-bonding interactions .

Methodological Considerations

The SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are critical for resolving subtle structural differences between analogs, such as bond-length variations or halogen-bonding patterns. For instance, the C–Br bond length in This compound (1.89 Å) is measurably longer than the C–Cl bond in its chlorinated counterpart (1.76 Å), consistent with periodic trends .

Biological Activity

N,N'-(4-Bromopyridine-2,6-diyl)dipentanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the synthesis, biological activity, and relevant studies associated with this compound, providing a comprehensive overview of its effects on various biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromopyridine-2,6-diamine with pentanoyl chloride under controlled conditions. The reaction pathway can be summarized as follows:

  • Starting Materials : 4-bromopyridine-2,6-diamine and pentanoyl chloride.
  • Reaction Conditions : The mixture is usually stirred in a solvent such as dichloromethane at room temperature or under reflux.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of 4-bromopyridine have shown IC50 values ranging from 1.45 to 4.25 μM against pancreatic adenocarcinoma cell lines (Capan-1) and other cancer types .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundCapan-1TBD
Derivative 19HEp-21.45
Derivative 19NCI-H4604.25
Derivative 19LN-229TBD

Note: TBD = To Be Determined.

The mechanism underlying the antiproliferative effects involves cell cycle arrest, particularly accumulation in the G2/M phase. This was evidenced by flow cytometry analyses revealing that treatment with certain derivatives resulted in a significant increase in G2/M phase cells across multiple cancer cell lines .

Selectivity Towards Cancer Cells

In vitro studies have indicated that this compound and its derivatives exhibit selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMC), suggesting a therapeutic window that could minimize adverse effects on healthy tissues .

Case Studies

Several case studies have highlighted the potential of brominated pyridine derivatives in cancer therapy:

  • Study on Anticancer Activity : A recent study evaluated various brominated pyridine derivatives against colorectal cancer cell lines, demonstrating that certain modifications enhance biological activity and selectivity .
  • Antiviral Activity : While primarily focused on anticancer properties, some derivatives have also been assessed for antiviral activity against respiratory viruses such as HCoV-229E and Influenza strains, showing moderate efficacy .

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